(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
CAS No.: 899362-35-7
Cat. No.: VC6210233
Molecular Formula: C16H15ClN2O2S2
Molecular Weight: 366.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899362-35-7 |
|---|---|
| Molecular Formula | C16H15ClN2O2S2 |
| Molecular Weight | 366.88 |
| IUPAC Name | 5-chloro-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H15ClN2O2S2/c1-3-8-19-11-9-10(21-2)4-5-12(11)23-16(19)18-15(20)13-6-7-14(17)22-13/h4-7,9H,3,8H2,1-2H3 |
| Standard InChI Key | BEKJAKIGBPCNAB-VLGSPTGOSA-N |
| SMILES | CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 5-chloro-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide, reflects its Z-configuration, where the thiophene carboxamide group is oriented cis to the benzo[d]thiazole ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₂O₂S₂ |
| Molecular Weight | 366.88 g/mol |
| CAS Registry Number | 899362-35-7 |
| Standard InChI | InChI=1S/C16H15ClN2O2S2/c1-3-8-19-11-9-10(21-2)4-5-12(11)23-16(19)18-15(20)13-6-7-14(17)22-13/h4-7,9H,3,8H2,1-2H3 |
| Standard InChIKey | BEKJAKIGBPCNAB-VLGSPTGOSA-N |
| SMILES | CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C3=CC=C(S3)Cl |
The Z-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data for this compound are unavailable, related benzothiazole derivatives exhibit coplanar arrangements between the thiazole and attached aromatic rings, with interplanar angles <5° . For example, in analogous structures, the thiazole and imidazole rings in thiazolo[3,2-a]benzimidazoles show near-planarity (interplanar angle: 1.37°) . Spectroscopic characterization typically involves:
-
IR: Peaks at ~1660 cm⁻¹ (C=O stretch), ~3212 cm⁻¹ (N-H stretch) .
-
NMR: Distinct signals for methoxy (~δ 3.8 ppm), propyl chain (δ 0.9–1.7 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting from substituted benzo[d]thiazole precursors:
-
Formation of the Benzo[d]thiazole Core: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions.
-
Introduction of the Propyl Group: Alkylation at the N3 position using 1-bromopropane in dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling with Thiophene-2-Carboxamide: Condensation of 5-chlorothiophene-2-carboxylic acid with the benzo[d]thiazole amine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Key Reaction Conditions:
-
Temperature: 80–100°C for cyclization steps.
-
Solvents: DMF, DCM, or ethanol for alkylation and coupling.
-
Catalysts: p-Toluenesulfonic acid (cyclization), triethylamine (coupling) .
Chemical Modifications
The compound undergoes reactions typical of amides and aromatic systems:
-
Hydrolysis: Under acidic or basic conditions, the carboxamide group converts to carboxylic acid.
-
Electrophilic Substitution: Chlorine at C5 of the thiophene ring can be replaced by nucleophiles (e.g., -OH, -NH₂) under SNAr conditions.
-
Oxidation: The thiazole sulfur may oxidize to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .
Pharmacokinetics and Toxicity
ADMET Profiles
Predicted ADMET properties (using tools like SwissADME) suggest:
-
Absorption: High gastrointestinal permeability (LogP ≈ 3.2).
-
Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites.
-
Toxicity: Moderate hepatotoxicity risk due to reactive metabolite formation .
Solubility and Formulation Challenges
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies or nanocarrier-based delivery systems. Ester prodrugs (e.g., methyl ester) improve bioavailability in preclinical models .
Applications and Future Directions
Therapeutic Applications
-
Oncology: Potential as a dual AKT/ERK inhibitor for NSCLC and breast cancer .
-
Infectious Diseases: Development as a topical agent for MRSA-infected wounds .
-
Autoimmune Disorders: Targeting COX-2 in rheumatoid arthritis .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume